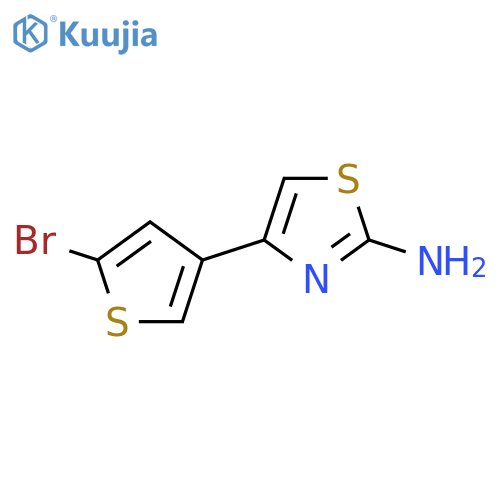Cas no 1698319-74-2 (4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine)

1698319-74-2 structure
商品名:4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
- 1698319-74-2
- EN300-1895432
-
- インチ: 1S/C7H5BrN2S2/c8-6-1-4(2-11-6)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
- InChIKey: KNKKBDAJSOZOPU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CS1)C1=CSC(N)=N1
計算された属性
- せいみつぶんしりょう: 259.90775g/mol
- どういたいしつりょう: 259.90775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 95.4Ų
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1895432-0.5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-1g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-10g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-1.0g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1895432-0.1g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-0.25g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-0.05g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-2.5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1895432-5.0g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 5g |
$4391.0 | 2023-06-01 |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1698319-74-2 (4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
